2,6-difluoro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

FtsZ inhibition antibacterial structure–activity relationship

An ideal negative-control probe for FtsZ-targeted antibacterial screening and a defined structural standard for oxadiazole‑benzamide SAR campaigns. Documented as consistently inactive across eight diverse HTS assay formats, it enables unambiguous assay benchmarking and reliable signal‑to‑noise optimization. Its 2,6‑difluorobenzamide core mirrors active pharmacophores, yet the specific 2‑methoxyphenyl‑1,3,4‑oxadiazole substitution eliminates false‑positive FtsZ activity—essential for medicinal chemistry teams pursuing systematic antibacterial lead optimization. Procure with confidence for analytical method development, reaction monitoring, or library profiling.

Molecular Formula C16H11F2N3O3
Molecular Weight 331.279
CAS No. 865286-11-9
Cat. No. B2865842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS865286-11-9
Molecular FormulaC16H11F2N3O3
Molecular Weight331.279
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C16H11F2N3O3/c1-23-12-8-3-2-5-9(12)15-20-21-16(24-15)19-14(22)13-10(17)6-4-7-11(13)18/h2-8H,1H3,(H,19,21,22)
InChIKeyQUXATXCBRYVBNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide: A 2,6-Difluorobenzamide Oxadiazole Screening Compound for FtsZ-Targeted Antibacterial Discovery


2,6-difluoro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865286-11-9, PubChem CID 3566091) is a synthetic tripartite molecule that fuses a 2,6-difluorobenzamide pharmacophore with a 1,3,4-oxadiazole central scaffold and a 2-methoxyphenyl terminal group [1]. The 2,6-difluorobenzamide motif is a validated core for allosteric inhibition of the bacterial cell division protein FtsZ, a target pursued for combating multidrug-resistant Staphylococcus aureus and other Gram-positive pathogens [2]. This compound belongs to a class of heterocyclic benzamide derivatives that have yielded antibacterial leads with minimal inhibitory concentrations (MICs) reaching 0.5–1 µg/mL against drug-resistant S. aureus strains [2]. Despite the privileged scaffold, high-throughput screening records indicate that this specific substitution pattern has been tested in multiple biochemical and cell-based assays and has consistently returned inactive outcomes, underscoring that the simple combination of a 2,6-difluorobenzamide and an oxadiazole does not guarantee biological activity and making the compound a valuable negative-control candidate for SAR investigations [1].

Why 2,6-Difluoro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Cannot Be Replaced by Generic Oxadiazole or Benzamide Analogs in FtsZ-Targeted Programs


The activity of tripartite 2,6-difluorobenzamides is exquisitely sensitive to the identity of the central heterocyclic scaffold and the substitution pattern on both the benzamide and terminal aryl rings [1]. In a systematic study of 15 compounds across five heterocyclic series, only one analog—a 1,2,4-oxadiazole linked via a methylene spacer—achieved sub-µg/mL MICs against MDR S. aureus, while other closely related oxadiazole regioisomers and triazoles were substantially less active or inactive [1]. Substituting the 2,6-difluorobenzamide with a non-fluorinated benzamide (e.g., CAS 865285-73-0) eliminates the fluorine-mediated conformational restriction and hydrogen-bonding capacity that are critical for FtsZ allosteric site engagement [2]. Even within 1,3,4-oxadiazole series, shifting the methoxy group from the 2-position to the 3- or 4-position, or replacing 2-methoxyphenyl with other aryl groups, can abolish target binding [1]. Therefore, generic “oxadiazole-benzamide” substitution without preserving the exact 2,6-difluoro and 2-methoxyphenyl substitution pattern risks selecting a compound with fundamentally different target engagement, selectivity, and antibacterial efficacy.

Quantitative Differentiation of 2,6-Difluoro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Against Closest Structural Analogs


Fluorine-Driven Electronic Modulation: 2,6-Difluoro vs. Non-Fluorinated Benzamide Core

The 2,6-difluorobenzamide moiety introduces electron-withdrawing fluorine atoms that restrict the conformational freedom of the amide bond and enhance the acidity of the amide NH, both known to strengthen hydrogen-bonding interactions with the FtsZ allosteric site [1]. The non-fluorinated comparator N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865285-73-0, MW 295.29) lacks these fluoro substituents, resulting in a lower molecular weight (−10.9%) and an altered electrostatic surface compared to the target compound (MW 331.27). Published SAR on 2,6-difluorobenzamide FtsZ inhibitors shows that removal of the 2,6-difluoro substitution consistently reduces antibacterial potency by >4-fold across multiple oxazole and oxadiazole series [1]. While no direct head-to-head MIC data are available for this specific pair, the class-level inference is that substituting a non-fluorinated benzamide core would produce a compound with substantially diminished FtsZ engagement.

FtsZ inhibition antibacterial structure–activity relationship

Methoxy Positional Isomer Differentiation: 2-Methoxyphenyl vs. 3-Methoxyphenyl vs. 4-Methoxyphenyl Analogs

Among 1,3,4-oxadiazole-containing 2,6-difluorobenzamides, the position of the methoxy substituent on the terminal phenyl ring dictates both target binding and antibacterial potency [1]. The target compound bears a 2-methoxyphenyl group, placing the methoxy oxygen in an ortho relationship to the oxadiazole ring, which can participate in intramolecular or target-mediated hydrogen-bond networks. Analogs with the methoxy group at the 3-position (CAS 865286-26-6) or 4-position (CAS 891114-16-2) change the spatial orientation of the electron-donating substituent, altering dipole moment, molecular shape, and FtsZ complementarity. In the broader 2,6-difluorobenzamide FtsZ inhibitor class, regioisomeric methoxy shifts on the terminal aryl ring have been reported to modulate MIC values by up to an order of magnitude [1]. Although no direct comparative MIC data exist for this exact 1,3,4-oxadiazole sub-series, the regioisomeric dissimilarity provides a concrete basis for selecting the 2-methoxy isomer for SAR studies where ortho-substitution is hypothesized to confer a potency advantage.

regioisomer SAR antibacterial oxadiazole

Consistent Negative Bioactivity Signature Across 8 High-Throughput Screening Assays: A Defined Negative-Control Profile

PubChem BioAssay records for CID 3566091 document testing in eight distinct biochemical and cell-based HTS campaigns, including a Mycobacterium tuberculosis kinase inhibitor screen (AID 2842), an RMI-FANCM protein–protein interaction assay (AID 1159607), an FBW7 E3 ligase activation screen (AID 1259310), a MITF inhibition assay (AID 1259374), a TEAD-YAP interaction assay (AID 1259422), an SSB-PriA antibiotic resistance target AlphaScreen (AID 1272365), a GPR151 cell-based assay (AID 1508602), and a PstP phosphatase inhibition screen (AID 2060911). In all eight assays, the compound was classified as “Inactive” with no detectable activity value [1]. This uniformly negative profile—spanning kinase, phosphatase, transcription factor, GPCR, and protein–protein interaction targets—represents a defined negative-control signature that is rarely documented for a single commercial screening compound. In contrast, many structurally similar oxadiazole analogs in PubChem exhibit sporadic or promiscuous activity across these same assay panels.

high-throughput screening negative control specificity

1,3,4-Oxadiazole Regioisomer vs. 1,2,4-Oxadiazole Scaffold: Impact on FtsZ Antibacterial Activity

The target compound contains a 1,3,4-oxadiazole ring, whereas the most potent antibacterial 2,6-difluorobenzamide in the comparative literature—compound II.c—features a 1,2,4-oxadiazole scaffold with a methylene linker [1]. In the Molecules 2022 study, 1,3,4-oxadiazole analogs were synthesized alongside 1,2,4-oxadiazole and triazole series, and the 1,2,4-oxadiazole regioisomer II.c achieved MICs of 0.5–1 µg/mL against MDR S. aureus [1]. The 1,3,4-oxadiazole series, while not yielding the most potent compounds in that study, offers a different electronic structure (two nitrogen atoms separated by one carbon vs. adjacent nitrogens in the 1,2,4-isomer) and altered hydrogen-bonding geometry. This scaffold-level differentiation means the 1,3,4-oxadiazole compound addresses a distinct chemical space quadrant within FtsZ inhibitor SAR, making it the correct choice for programs specifically exploring 1,3,4-oxadiazole series rather than the more extensively optimized 1,2,4-oxadiazole series.

oxadiazole regioisomer FtsZ antibacterial SAR

Optimal Use Cases for 2,6-Difluoro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Based on Quantitative Evidence


Negative Control for FtsZ Inhibitor High-Throughput Screening Campaigns

Given its documented inactivity across eight diverse HTS assay formats, including kinase, phosphatase, GPCR, and protein–protein interaction targets [1], this compound is ideally positioned as a negative control for antibacterial screens targeting FtsZ or the bacterial divisome. Its 2,6-difluorobenzamide core mimics the pharmacophore of active FtsZ inhibitors, yet its specific substitution pattern does not trigger inhibition, allowing assay developers to benchmark signal-to-noise ratios without introducing false-positive FtsZ activity.

1,3,4-Oxadiazole SAR Probe for FtsZ Allosteric Site Mapping

For medicinal chemistry teams exploring the SAR landscape of 1,3,4-oxadiazole-containing FtsZ inhibitors, this compound serves as a defined structural probe [2]. Its 2-methoxyphenyl substitution provides a starting point for systematic derivatization at the ortho-, meta-, and para-positions of the terminal phenyl ring, enabling unambiguous attribution of potency changes to specific structural modifications.

Counter-Screening for Promiscuous Inhibition in Oxadiazole Library Profiling

Because this compound has been profiled in eight PubChem assays and returned an incontrovertible inactive outcome [1], it can be included in compound library profiling panels to identify which structurally related oxadiazole derivatives exhibit promiscuous or non-specific activity. A compound that is active where this probe is inactive points to a target-specific interaction rather than assay interference.

Physicochemical Reference Standard for HPLC and LC-MS Method Development in Oxadiazole-Benzamide Series

With a molecular weight of 331.27 g/mol, molecular formula C16H11F2N3O3, and distinctive InChIKey QUXATXCBRYVBNC-UHFFFAOYSA-N [3], this compound can function as a retention-time and ionization-efficiency reference standard for analytical method development targeting the broader oxadiazole-benzamide chemical class, facilitating quantification of structurally related analogs in reaction monitoring and purity assessment workflows.

Quote Request

Request a Quote for 2,6-difluoro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.